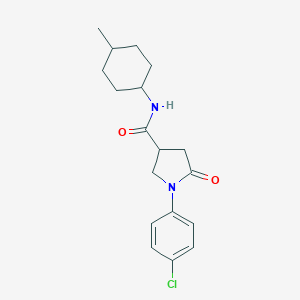
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of compounds known as pyrrolidinones, which are known to have various biological activities. In recent years, CPOP has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and pain.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. For example, this compound has been reported to inhibit the activity of the protein kinase C (PKC) pathway, which is known to play a role in cancer cell proliferation and survival. Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, this compound has been shown to have analgesic effects by inhibiting the activity of the voltage-gated sodium channels in sensory neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize, and high-purity this compound can be obtained using simple purification methods. Additionally, this compound has been shown to be relatively stable under various conditions, making it suitable for use in long-term experiments. However, this compound has some limitations for use in lab experiments. For example, this compound is relatively insoluble in water, which may limit its use in certain experiments. Additionally, this compound has been reported to have low bioavailability, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more studies are needed to determine the efficacy of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and pain. Furthermore, studies are needed to optimize the synthesis of this compound and to develop new methods for improving its bioavailability and solubility.
Métodos De Síntesis
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylcyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine-3-carboxylic acid. This method has been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in the treatment of Alzheimer's disease. Furthermore, this compound has been reported to have analgesic effects, making it a potential candidate for pain management.
Propiedades
Fórmula molecular |
C18H23ClN2O2 |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-12-2-6-15(7-3-12)20-18(23)13-10-17(22)21(11-13)16-8-4-14(19)5-9-16/h4-5,8-9,12-13,15H,2-3,6-7,10-11H2,1H3,(H,20,23) |
Clave InChI |
CAJRFDXYBRPYPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Solubilidad |
2.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)




